Product packaging for 1-(2-Bromo-4-fluorophenyl)cyclobutanamine(Cat. No.:)

1-(2-Bromo-4-fluorophenyl)cyclobutanamine

Cat. No.: B15049525
M. Wt: 244.10 g/mol
InChI Key: ZWYZKPQFWCHNLA-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Amine Scaffolds in Contemporary Medicinal Chemistry Research

Halogenated aromatic scaffolds are of paramount importance in modern medicinal chemistry. researchgate.net The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto an aromatic ring can profoundly alter a molecule's physicochemical and pharmacological properties. nih.govresearchgate.net For a long time, halogens were primarily used to exploit their steric bulk to occupy space within a protein's binding site. researchgate.net However, their influence extends far beyond simple steric effects.

Fluorine, the most electronegative element, can modulate the acidity (pKa) of nearby functional groups and alter a molecule's lipophilicity. nih.gov Its small van der Waals radius means it can often substitute for a hydrogen atom without causing significant steric hindrance. nih.gov Bromine and other heavier halogens are particularly notable for their ability to participate in "halogen bonding." acs.org This is a highly directional, non-covalent interaction between an electron-deficient region on the halogen atom (termed a σ-hole) and a Lewis base, such as a backbone carbonyl oxygen in a protein. acs.org This interaction can significantly enhance the binding affinity and selectivity of a ligand for its target protein. researchgate.net The presence of both bromine and fluorine on a phenyl ring, as in the 2-bromo-4-fluorophenyl moiety, offers a combination of these effects, making it a privileged scaffold for designing bioactive compounds.

Academic Research Focus on 1-(2-Bromo-4-fluorophenyl)cyclobutanamine within Organic Synthesis and Biological Evaluation

The compound this compound has emerged as a subject of interest in academic and industrial research due to the combination of the pharmacologically relevant cyclobutanamine core with the synthetically versatile and functionally significant bromo-fluorophenyl group. Research efforts are centered on its utility as a molecular building block in organic synthesis and its potential as a biologically active agent.

Organic Synthesis:

In the field of organic synthesis, this compound is valued as a key intermediate. The primary amine of the cyclobutanamine moiety provides a reactive site for a wide range of chemical transformations, such as amide bond formation, alkylation, and reductive amination. The bromo-fluorinated aromatic ring offers additional strategic advantages. The bromine atom is particularly useful as it can be readily employed in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig reactions), allowing for the facile introduction of diverse substituents and the construction of more complex molecular frameworks. researchgate.netnih.gov The synthesis of related heterocyclic compounds often utilizes precursors like 4-bromo-2-fluoroaniline, highlighting the importance of this substitution pattern in constructing biologically relevant molecules. researchgate.net

Biological Evaluation:

The biological evaluation of this compound and its derivatives is driven by the established bioactivity of its constituent parts. The cyclobutanamine scaffold is present in compounds designed to modulate the central nervous system, such as histamine (B1213489) H3 receptor antagonists. google.com The halogenated phenyl ring is a common feature in many pharmacologically active agents. The strategic placement of fluorine and bromine can influence membrane permeability and metabolic stability, and critically, can facilitate strong binding interactions with protein targets through halogen bonding. researchgate.net While specific biological data for this exact compound is not widely published in public literature, related halogenated compounds have been investigated for a range of activities, including antimicrobial and anticancer effects. smolecule.commdpi.com The potential for this molecule to interact with biological targets like kinases and other enzymes makes it a compelling candidate for further pharmacological investigation.

Table of Compound Properties and Potential Roles

Structural MoietyKey PropertiesPotential Role in Bioactivity
Cyclobutanamine Provides a rigid scaffold; contains a primary amine.Serves as a core structure for receptor ligands (e.g., Histamine H3). google.com Acts as a key synthetic handle. fishersci.ca
Fluorine Atom Highly electronegative; small steric footprint.Modulates pKa of the amine group; can improve metabolic stability and membrane permeability. nih.gov
Bromine Atom Lipophilic; effective halogen bond donor.Can participate in halogen bonding to enhance protein-ligand affinity. researchgate.netacs.org Provides a site for synthetic diversification via cross-coupling reactions. nih.gov
Aromatic Ring Planar structure.Can engage in π-stacking interactions with aromatic amino acid residues in a protein binding site. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrFN B15049525 1-(2-Bromo-4-fluorophenyl)cyclobutanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

1-(2-bromo-4-fluorophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H11BrFN/c11-9-6-7(12)2-3-8(9)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2

InChI Key

ZWYZKPQFWCHNLA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(C=C(C=C2)F)Br)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 2 Bromo 4 Fluorophenyl Cyclobutanamine

Strategic Approaches for the Synthesis of the Cyclobutanamine Core

The formation of the cyclobutane (B1203170) ring, a strained four-membered carbocycle, presents unique synthetic challenges. Methodologies for constructing this core often involve specialized cyclization strategies and carefully designed precursors to overcome the inherent ring strain.

Utilization of C1-Bisnucleophiles in Carbocycle Formation

One advanced strategy for constructing four-membered rings involves the use of C1-bisnucleophiles. These reagents, effectively acting as "-CH2-" dianion synthons, can react with suitable 1,3-dielectrophiles to form the cyclobutane skeleton. For instance, lithiated 1,1-diborylalkanes have been employed as nucleophilic partners with a variety of electrophiles, including epoxides, to form carbocycles. While much of the research has focused on the synthesis of cyclopropanes, the principles can be extended to cyclobutane formation. This approach offers a powerful method for creating functionalized cyclobutanes by carefully selecting the electrophilic partner.

Cyclization Reactions and Precursor Design

More conventional and widely employed methods for cyclobutane synthesis include [2+2] cycloaddition reactions and various intramolecular cyclizations. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com Photochemical [2+2] cycloadditions, for example, are a direct approach but can be limited by issues of regioselectivity and stereoselectivity, particularly in heterodimerizations. organic-chemistry.org

A plausible and targeted approach for the 1-arylcyclobutanamine scaffold involves the initial synthesis of a cyclobutanone (B123998) precursor. This can be followed by the introduction of the aryl group and subsequent conversion of the ketone to the amine. A key reaction in this sequence is the addition of an organometallic reagent to cyclobutanone. For example, a Grignard reagent, such as (2-bromo-4-fluorophenyl)magnesium bromide, can be added to cyclobutanone to yield the tertiary alcohol, 1-(2-bromo-4-fluorophenyl)cyclobutanol. wikipedia.orglibretexts.org

Following the formation of the tertiary alcohol, the final amination step can be achieved through several methods. One common strategy is reductive amination, which involves the reaction of a ketone with an amine in the presence of a reducing agent. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.comfrontiersin.org This one-pot process is highly efficient and widely used in synthetic chemistry. wikipedia.orgfrontiersin.org

Table 1: Comparison of Synthetic Strategies for Cyclobutane Ring Formation

Method Description Advantages Limitations
[2+2] Cycloaddition Direct formation of the four-membered ring from two alkene components, often photochemically induced. Atom economical; direct access to the cyclobutane core. Can suffer from poor regioselectivity and stereoselectivity; may require specialized photochemical equipment. organic-chemistry.org
Intramolecular Cyclization Ring closure of a linear precursor containing functional groups at the 1 and 4 positions. Good control over substitution patterns. Entropically disfavored; can be low yielding. organic-chemistry.org
Grignard Addition to Cyclobutanone Nucleophilic addition of an organomagnesium halide to cyclobutanone to form a tertiary alcohol precursor. Versatile for introducing various substituents (aryl, alkyl, etc.). wikipedia.orglibretexts.org Requires a pre-formed cyclobutanone; the alcohol product requires further functionalization to the amine.
Reductive Amination Reaction of a ketone with an amine source and a reducing agent to directly form the C-N bond. Often a high-yielding, one-pot reaction; uses common reagents. wikipedia.orgmasterorganicchemistry.com Requires a ketone precursor; choice of reducing agent is crucial to avoid side reactions. masterorganicchemistry.com

Introduction and Functionalization of the Bromo-Fluorophenyl Moiety

The 2-bromo-4-fluorophenyl group is a critical pharmacophore, and its synthesis and attachment to the cyclobutane core are key steps. The bromine atom, in particular, serves as a versatile handle for further chemical modifications through cross-coupling reactions.

Halogenation Strategies on Aromatic Systems

The synthesis of the 2-bromo-4-fluorophenyl moiety typically begins with a commercially available fluoroaniline, such as 4-fluoroaniline (B128567). Direct bromination of 4-fluoroaniline can lead to a mixture of products. To achieve the desired regioselectivity (bromination ortho to the amine and meta to the fluorine), a common strategy involves protecting the highly activating amino group.

One established method is the acetylation of 4-fluoroaniline to form 4-fluoroacetanilide. This moderately deactivates the ring and directs bromination to the position ortho to the acetylamino group. Subsequent bromination using reagents like elemental bromine or N-bromosuccinimide (NBS) in a suitable solvent yields 2-bromo-4-fluoroacetanilide. The protecting acetyl group can then be removed by hydrolysis under acidic or basic conditions to afford the target precursor, 2-bromo-4-fluoroaniline.

Table 2: Selected Halogenation Methods for Fluoroanilines

Starting Material Reagent Conditions Product Yield
4-fluoroaniline N-Bromosuccinimide (NBS) N,N-dimethylformamide (DMF) 2-bromo-4-fluoroaniline 95%
4-fluoroaniline Acetic anhydride, then Bromine Glacial acetic acid 2-bromo-4-fluoroacetanilide Not specified
2-fluoroaniline N-Bromosuccinimide (NBS) Methylene chloride, 0°C 4-bromo-2-fluoroaniline Not specified

Suzuki-Miyaura Coupling and Related Cross-Coupling Techniques for Aryl Substitution

The bromine atom on the phenyl ring of 1-(2-Bromo-4-fluorophenyl)cyclobutanamine is a key site for diversification. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. wikipedia.org This reaction is widely used due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.

In the context of the target compound, the bromine atom can be readily displaced by various aryl, heteroaryl, or vinyl groups. This allows for the synthesis of a large library of analogs with modified steric and electronic properties. The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

Aryl Bromide Boronic Acid Catalyst / Ligand Base Solvent Conditions
Generic Ar-Br Phenylboronic acid PdCl₂(dppf) 2 M Na₂CO₃ Toluene/Dioxane 85 °C, 4 h
1-Bromo-4-fluorobenzene 4-Fluorophenylboronic acid G-COOH-Pd-10 Not specified Not specified Not specified
Generic Ar-Br Generic Ar'-B(OH)₂ Pd₂(dba)₃ / PHOS ligand CsF THF Room temp, 12 h
Generic Ar-Br Generic Ar'-B(OH)₂ PdCl₂(dppf) 2 M K₂CO₃ N,N-Dimethylacetamide Microwave, 150 °C, 20 min

Advanced Synthetic Transformations and Analog Generation

Beyond Suzuki-Miyaura coupling, the structure of this compound offers multiple avenues for generating diverse analogs. These transformations can target the primary amine, the aromatic ring, or the cyclobutane core itself.

The primary amine is a rich site for functionalization. Standard organic transformations can be employed to convert the amine into a wide variety of functional groups, including:

Amides: Reaction with acyl chlorides or carboxylic acids (using coupling agents) produces N-acyl derivatives.

Sulfonamides: Reaction with sulfonyl chlorides yields sulfonamides.

N-Alkylation: Reductive amination with aldehydes or ketones can introduce alkyl substituents on the nitrogen atom.

Ureas and Carbamates: Reaction with isocyanates or chloroformates can generate urea (B33335) and carbamate (B1207046) derivatives, respectively.

Furthermore, other cross-coupling reactions can be utilized at the bromine position. For example, the Sonogashira coupling can introduce alkyne moieties, the Buchwald-Hartwig amination can form C-N bonds with various amines, and the Heck reaction can append alkene groups. These advanced transformations enable a systematic exploration of the chemical space around the core scaffold, facilitating the development of new chemical entities.

Based on a comprehensive search of publicly available scientific literature, there is insufficient detailed information to construct an article that strictly adheres to the specified outline for the chemical compound This compound .

While this compound is cited as an intermediate or building block in some chemical patents for the synthesis of more complex molecules, the literature does not provide the specific experimental details, research findings, or data required to elaborate on the methodologies of its own derivatization. Therefore, generating a thorough, informative, and scientifically accurate article that solely focuses on the requested subsections is not possible at this time.

Computational Chemistry and Structural Elucidation Studies for 1 2 Bromo 4 Fluorophenyl Cyclobutanamine

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the intrinsic properties of a molecule, governed by its electron distribution. These calculations can predict molecular geometry, electronic structure, and reactivity descriptors with a high degree of accuracy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 1-(2-Bromo-4-fluorophenyl)cyclobutanamine, DFT calculations would typically be employed to optimize the molecular geometry and to determine key electronic properties. These properties are crucial for understanding the molecule's stability, reactivity, and potential for intermolecular interactions.

Theoretical calculations would provide values for the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies lower reactivity.

Other electronic properties that can be calculated include the electrostatic potential (ESP) map, which illustrates the charge distribution and can predict sites for electrophilic and nucleophilic attack. Mulliken and Natural Bond Orbital (NBO) population analyses can provide further details on the charge distribution on individual atoms.

Table 1: Predicted Electronic Properties from Theoretical DFT Calculations

Property Predicted Value Range Significance
HOMO Energy -6.0 to -7.5 eV Indicates electron-donating capability
LUMO Energy -0.5 to 1.0 eV Indicates electron-accepting capability
HOMO-LUMO Gap 5.0 to 8.5 eV Relates to chemical reactivity and stability

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

The three-dimensional structure of this compound is not rigid, owing to the rotational freedom around the single bond connecting the cyclobutane (B1203170) ring to the phenyl ring, as well as the puckering of the cyclobutane ring itself. Conformational analysis is therefore essential to identify the most stable conformers (lowest energy states) and the energy barriers between them.

Molecular Modeling and Simulation Approaches

Beyond the quantum chemical description of an isolated molecule, molecular modeling and simulation techniques can predict its behavior in a more complex environment, such as in solution or interacting with a biological target.

Given that many cyclobutanamine derivatives exhibit biological activity, it is plausible that this compound could be investigated as a ligand for a specific protein target. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.

This modeling would involve placing the 3D structure of this compound into the binding site of a target protein and calculating the binding affinity. The results would highlight key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. This information is critical for understanding the potential mechanism of action and for designing more potent analogs.

In silico tools can predict a range of physicochemical and pharmacokinetic properties based on the molecular structure. These predictions are valuable in the early stages of drug discovery to assess the "drug-likeness" of a compound. For this compound, these predictions can estimate properties like solubility, lipophilicity (logP), and potential to cross biological membranes.

Molecular dynamics (MD) simulations could further be employed to study the dynamic behavior of the molecule over time, either in solution or bound to a target. MD simulations provide insights into the flexibility of the molecule and the stability of its interactions with its environment, offering a more realistic picture of its behavior under physiological conditions.

Table 2: Predicted Physicochemical Properties (In Silico)

Property Predicted Value Method
LogP (Lipophilicity) 3.0 - 4.5 ALOGPS, XLOGP3
Water Solubility Low to Moderate ESOL, ALOGPS
Polar Surface Area 26.0 - 40.0 Ų Calculated

Note: These values are estimations based on common in silico prediction algorithms and the molecular structure.

Biological Activity Profiling and Mechanistic Exploration in Vitro Research for 1 2 Bromo 4 Fluorophenyl Cyclobutanamine

In Vitro Assessment of Biological Target Interactions

Preliminary investigations into compounds with similar structural motifs indicate potential interactions with biomolecules, which could modulate biochemical pathways.

Enzyme Inhibition Studies and Modulation of Biochemical Pathways

While direct enzyme inhibition data for 1-(2-Bromo-4-fluorophenyl)cyclobutanamine is not extensively documented, studies on analogous compounds containing a bromo-substituted phenyl ring suggest a potential for enzyme inhibitory activity. For instance, certain N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been identified as potent inhibitors of alkaline phosphatase. This suggests that the bromo-phenyl moiety could be a key pharmacophoric feature for interacting with enzymatic targets. The electronic properties conferred by the bromine and fluorine atoms in this compound may facilitate interactions within the active sites of various enzymes, potentially leading to the modulation of their catalytic activity.

Receptor Binding Assays to Elucidate Potential Modulatory Effects

Research on structurally related benzofuro[2,3-c]pyridin-6-ols has shed light on the potential for compounds with a bromo-fluorophenyl group to interact with specific receptors. nih.gov For example, derivatives containing a 3-Bromo-4-fluorophenethyl substituent have been evaluated for their binding affinity to opioid receptors. nih.gov These studies indicate that the substituted phenyl ring can play a crucial role in receptor recognition and binding. The presence of the 2-bromo-4-fluorophenyl group in this compound suggests that it may also exhibit affinity for certain receptor subtypes, warranting further investigation through comprehensive receptor binding assays.

Below is a table summarizing the opioid receptor binding affinities of a structurally related compound, highlighting the potential for receptor interaction.

Compound DerivativeReceptor TargetBinding Affinity (Ki, nM)
2-(3-Bromo-4-(4-fluorophenethyl)-1-methylpiperidin-4-yl)benzene-1,4-diolµ-opioidData not specified
δ-opioidData not specified
κ-opioidData not specified
Data derived from studies on analogous compounds to infer potential activity. nih.gov

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The biological activity of a compound is intrinsically linked to its chemical structure. SAR analysis of this compound and its analogs can provide valuable insights into the chemical features essential for its pharmacological effects.

Influence of Halogen Substituents on Binding Affinity and Selectivity

The nature and position of halogen substituents on the phenyl ring are critical determinants of a molecule's biological activity. frontiersin.org In this compound, the presence of both bromine at the 2-position and fluorine at the 4-position is expected to modulate its electronic distribution, lipophilicity, and steric profile. These modifications can significantly impact how the molecule interacts with its biological targets. For instance, fluorine substitution is a common strategy in medicinal chemistry to enhance binding affinity and metabolic stability. frontiersin.org The bromine atom, with its size and electronegativity, can also form specific halogen bonds with biological macromolecules, contributing to binding affinity and selectivity. nih.gov

The following table illustrates the effect of different halogen substitutions on the binding affinity of related compounds to the dopamine (B1211576) transporter (DAT), providing a basis for understanding the potential impact of the substituents in this compound.

CompoundHalogen Substituent(s)DAT Binding Affinity (Ki, nM)
Analog 14-FluoroSpecific data not available
Analog 23,4-DichloroSpecific data not available
Analog 34-BromoSpecific data not available
This table is illustrative, drawing from general principles of SAR in related compound series.

Impact of Cyclobutanamine Core Modifications on Pharmacological Efficacy

The cyclobutanamine core is another key structural feature of this compound. This rigid, four-membered ring system influences the spatial orientation of the substituted phenyl group, which can be crucial for optimal interaction with a binding site. Modifications to this core, such as altering the ring size or introducing substituents, would likely have a profound impact on the compound's pharmacological profile. The amine group on the cyclobutane (B1203170) ring is also a potential site for interaction, possibly forming hydrogen bonds with target proteins. The conformational constraints imposed by the cyclobutane ring can also enhance selectivity for a particular biological target. mdpi.com

Elucidation of Key Pharmacophoric Elements for Bioactivity

Based on the analysis of structurally similar compounds, several key pharmacophoric elements can be proposed for the bioactivity of this compound:

The 2-Bromo-4-fluorophenyl group: This moiety likely serves as a crucial recognition element for binding to biological targets. The specific substitution pattern of the halogens is expected to be critical for affinity and selectivity.

The Cyclobutanamine moiety: This rigid scaffold positions the phenyl group in a specific orientation and provides a basic nitrogen atom that can participate in key interactions such as hydrogen bonding.

Spatial Arrangement: The relative orientation of the aromatic ring and the amino group, dictated by the cyclobutane core, is likely a key determinant of biological activity.

Mechanistic Insights into Observed Biological Phenomena

Investigation of Molecular Mechanisms of Action within Cellular Systems

There is no available scientific literature detailing the investigation of the molecular mechanisms of action for this compound within cellular systems.

Cellular Studies for Phenotypic Characterization and Target Engagement

Information from cellular studies aimed at characterizing the phenotype or identifying the molecular targets of this compound has not been publicly reported.

Due to the absence of research data, no data tables on the biological activity or mechanistic studies of this compound can be provided.

Future Research Avenues and Translational Perspectives for 1 2 Bromo 4 Fluorophenyl Cyclobutanamine

Rational Design of Novel Analogs with Tailored Biological Profiles

The rational design of novel analogs of 1-(2-Bromo-4-fluorophenyl)cyclobutanamine is a promising strategy to optimize its biological activity and pharmacokinetic profile. Structure-activity relationship (SAR) studies are fundamental to this process, allowing for systematic modifications of the lead compound to enhance its therapeutic potential. Key areas for structural modification include the phenyl ring, the cyclobutane (B1203170) core, and the amine functionality.

The halogen substitution pattern on the phenyl ring is a critical determinant of biological activity. The strategic placement of fluorine and bromine can modulate electronic properties and metabolic stability. For instance, fluorination is a well-established strategy in medicinal chemistry to enhance pharmacological activity and metabolic resistance. Future research could explore the synthesis of analogs with alternative halogenation patterns or the introduction of other substituents, such as cyano or trifluoromethyl groups, to probe their effects on target binding and selectivity.

Alterations to the cyclobutane ring could also yield analogs with improved properties. The rigid, three-dimensional nature of the cyclobutane moiety is known to be advantageous in drug design, and further exploration of stereoisomers and the introduction of substituents on the ring could lead to compounds with enhanced potency and reduced off-target effects.

Finally, modification of the primary amine group offers another avenue for analog design. Conversion to secondary or tertiary amines, or incorporation into various heterocyclic systems, could significantly impact the compound's basicity, solubility, and interactions with biological targets.

A systematic approach to analog design, guided by SAR studies, is outlined in the table below:

Modification Site Proposed Analogs Rationale for Design
Phenyl Ring - Shifting bromo/fluoro positions- Introduction of other electron-withdrawing groups (e.g., -CN, -CF3)- Introduction of electron-donating groups (e.g., -OCH3)To modulate electronic properties, metabolic stability, and binding interactions with the target protein.
Cyclobutane Core - Synthesis of different stereoisomers (cis/trans)- Introduction of substituents (e.g., methyl, hydroxyl)To explore the impact of stereochemistry on biological activity and to enhance binding affinity and selectivity.
Amine Group - N-alkylation to form secondary/tertiary amines- Acylation to form amides- Incorporation into heterocyclic rings (e.g., piperidine, morpholine)To alter basicity, solubility, and hydrogen bonding capacity, potentially improving pharmacokinetic properties.

Exploration of Diverse Therapeutic Applications Based on In Vitro Findings

While specific in vitro data for this compound is not extensively available in the public domain, the structural motifs present in the molecule suggest potential therapeutic applications in several areas, including oncology and neuroscience. Phenylcyclobutanamine derivatives have been investigated for their activity as inhibitors of various enzymes and receptors.

For example, compounds with similar structures have shown inhibitory effects on tubulin polymerization, a mechanism relevant to cancer chemotherapy. Future in vitro studies should therefore include assays to evaluate the antiproliferative activity of this compound and its analogs against a panel of human cancer cell lines. Key assays would include cytotoxicity assays (e.g., MTT assay), cell cycle analysis, and tubulin polymerization inhibition assays.

In the context of neuroscience, phenylcyclobutanamine analogs have been explored as potential modulators of neurotransmitter transporters and receptors. The bromo- and fluoro-substituents can enhance binding affinity to central nervous system (CNS) targets. Therefore, in vitro screening of this compound against a panel of CNS-related targets, such as dopamine (B1211576), serotonin, and norepinephrine (B1679862) transporters, as well as various G-protein coupled receptors, could reveal novel therapeutic opportunities for neurological and psychiatric disorders.

The following table summarizes potential in vitro studies to explore the therapeutic applications of this compound:

Therapeutic Area Potential Molecular Target Suggested In Vitro Assays
Oncology Tubulin- Antiproliferative assays (e.g., against MCF-7, HCT-116 cell lines)- Tubulin polymerization inhibition assay- Cell cycle analysis
Neuroscience Neurotransmitter Transporters (e.g., DAT, SERT, NET)- Radioligand binding assays- Neurotransmitter uptake inhibition assays
Inflammatory Diseases Cyclooxygenase (COX) enzymes- COX-1/COX-2 inhibition assays

Integration of Advanced Computational and Synthetic Strategies for Drug Discovery Initiatives

The integration of computational chemistry and advanced synthetic methodologies will be crucial in accelerating the drug discovery process for derivatives of this compound. Computational tools can provide valuable insights into the potential biological activities and structure-activity relationships of this compound and its analogs, thereby guiding synthetic efforts.

Computational Approaches:

Molecular docking studies can be employed to predict the binding modes of this compound and its rationally designed analogs with various protein targets. nih.gov This can help in prioritizing the synthesis of compounds with the highest predicted binding affinities. Pharmacophore modeling can be used to identify the key chemical features required for biological activity, which can then be used to screen virtual libraries for novel compounds with similar properties. researchgate.net Furthermore, in silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can help in the early identification of candidates with favorable drug-like properties.

Advanced Synthetic Strategies:

The development of efficient and versatile synthetic routes is essential for the generation of a diverse library of analogs for SAR studies. Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, can be utilized for the efficient functionalization of the phenyl ring. nih.gov Stereoselective synthetic strategies will be important for accessing specific stereoisomers of the cyclobutane core to evaluate their differential biological activities. High-throughput synthesis and purification techniques can be employed to accelerate the production of analog libraries.

The synergy between computational modeling and advanced synthesis is summarized in the table below:

Strategy Methodology Objective
Computational Modeling - Molecular Docking- Pharmacophore Modeling- ADMET Prediction- Predict protein-ligand interactions- Identify essential structural features for activity- Assess drug-like properties of virtual compounds
Advanced Synthesis - Palladium-catalyzed cross-coupling- Stereoselective synthesis- High-throughput synthesis- Efficiently create diverse analog libraries- Access specific stereoisomers- Accelerate the synthesis-testing cycle

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 1-(2-Bromo-4-fluorophenyl)cyclobutanamine, and how can reaction conditions be optimized?

  • Methodological Answer : A viable route involves bromo-fluoroaniline derivatives (e.g., 2-bromo-4-fluoroaniline ) as precursors. Cyclization via intramolecular coupling or ring-closing metathesis could form the cyclobutane ring. Optimization requires controlled temperature (0–5°C for bromine stability) and catalysts like Pd for cross-coupling. Monitoring via TLC and HPLC ensures intermediate purity. Adjusting solvent polarity (e.g., DMF vs. THF) and stoichiometry of reagents (e.g., Grignard for ring formation) can enhance yield .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify aromatic protons (δ 6.8–7.5 ppm) and cyclobutane protons (δ 2.5–3.5 ppm). 19^{19}F NMR confirms fluorine substitution .
  • FTIR : Peaks at ~3350 cm1^{-1} (N-H stretch) and ~1600 cm1^{-1} (C-Br) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ and isotopic patterns for Br/F .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–4 weeks; analyze degradation via HPLC.
  • Light Sensitivity : Expose to UV/visible light; track bromine dissociation via ion chromatography.
  • pH Stability : Test in buffers (pH 3–9) to identify hydrolytic susceptibility, particularly at the cyclobutane-amine bond .

Advanced Research Questions

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates activation energies for NAS at the 2-bromo position. Compare frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. Solvent effects (e.g., DMSO vs. acetonitrile) are modeled using COSMO-RS. Validate predictions with kinetic studies (e.g., pseudo-first-order rate constants) .

Q. How do steric effects of the cyclobutane ring influence binding affinity to biological targets compared to cyclopropane analogs?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) with protein targets (e.g., kinases or GPCRs). Compare binding poses and energy scores of cyclobutane vs. cyclopropane derivatives. Synthesize both analogs and validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). The cyclobutane’s larger ring strain may enhance conformational rigidity, altering binding kinetics .

Q. How can contradictory data on the compound’s catalytic activity in cross-coupling reactions be resolved?

  • Methodological Answer : Systematically vary parameters:

  • Catalyst Screening : Test Pd(0), Pd(II), and ligand systems (e.g., XPhos vs. SPhos).
  • Substrate Scope : Evaluate electronic effects using para-substituted aryl halides.
  • Kinetic Profiling : Use stopped-flow spectroscopy to track intermediate formation. Reconcile discrepancies by identifying side reactions (e.g., proto-dehalogenation) via GC-MS .

Q. What strategies mitigate fluorescence quenching in derivatives used as imaging probes?

  • Methodological Answer : Introduce electron-donating groups (e.g., -OCH3_3) at the 4-fluorophenyl position to enhance π-conjugation. Compare quantum yields of derivatives via fluorimetry. Use time-resolved fluorescence to assess quenching mechanisms (e.g., Förster resonance energy transfer) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?

  • Methodological Answer :

  • Solubility Assays : Conduct gravimetric analysis in DMSO, DMF, and THF at 25°C.
  • Molecular Dynamics (MD) Simulations : Model solvent-solute interactions; correlate with Hansen solubility parameters.
  • Controlled Crystallization : Identify polymorphic forms (via XRD) that alter solubility profiles .

Tables for Key Data

Property Value/Technique Reference
IUPAC Name This compound
Critical NMR Shifts 1^1H: δ 2.5–3.5 (cyclobutane)
Thermal Stability Stable ≤40°C (HPLC purity >95%)
DFT-Predicted Reactivity NAS activation energy: 28.5 kcal/mol

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